4-Nitro-1-pentyl-1H-pyrazole
Overview
Description
4-Nitro-1-pentyl-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicine, agriculture, and materials science . The presence of a nitro group at the 4-position and a pentyl group at the 1-position makes this compound unique and potentially useful in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-pentyl-1H-pyrazole can be achieved through several methods:
Nitration of Pyrazole: One common method involves the nitration of pyrazole using mixed acid (a combination of nitric acid and sulfuric acid).
Rearrangement of 1-Nitropyrazole: Another method involves the rearrangement of 1-nitropyrazole in the presence of sulfuric acid.
Nitration in Tetrahydrofuran: A more advanced method uses 4-iodopyrazole as the starting material, with fuming nitric acid as the nitration agent and a solid catalyst such as silica or faujasite.
Industrial Production Methods
In industrial settings, the continuous-flow nitration process is often employed. This method involves the continuous nitration of pyrazole with mixed acid, followed by quenching, neutralization, extraction, and separation. The final product is obtained with high yield and purity, making this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-pentyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-pentyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Nitro-1-pentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitropyrazole: Contains two nitro groups and is used in the synthesis of energetic materials.
4-Iodopyrazole: Used as a precursor in the synthesis of various pyrazole derivatives.
1-Phenyl-3-methyl-1H-pyrazole: Known for its biological activities and used in medicinal chemistry
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-nitro-1-pentylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-5-10-7-8(6-9-10)11(12)13/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORQNVZJRARTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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